molecular formula C15H11BrClFO B1327787 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone CAS No. 898750-46-4

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

カタログ番号: B1327787
CAS番号: 898750-46-4
分子量: 341.6 g/mol
InChIキー: RJFGTRVYLHFDBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a useful research compound. Its molecular formula is C15H11BrClFO and its molecular weight is 341.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFGTRVYLHFDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644948
Record name 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-46-4
Record name 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone, a halogenated organic compound with significant potential in organic synthesis and pharmaceutical research. We will delve into its chemical properties, established synthesis protocols, and its applications, offering field-proven insights to support your research and development endeavors.

Core Compound Identity and Properties

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a multi-halogenated propiophenone derivative.[1] Its structure, featuring bromine, chlorine, and fluorine atoms, imparts unique reactivity and makes it a valuable intermediate for creating more complex molecules.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 898750-46-4[1][2]
Molecular Formula C₁₅H₁₁BrClFO[1]
Molecular Weight 341.6 g/mol [1]
IUPAC Name 1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one[1]
SMILES C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=CC(=C2)Cl)F[1]
InChI Key RJFGTRVYLHFDBR-UHFFFAOYSA-N[1]

Synthesis and Mechanism

The synthesis of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone can be approached through several established organic chemistry reactions. A common and logical approach is the Friedel-Crafts acylation . This involves the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.

A plausible retrosynthetic analysis suggests two primary precursors: 3-bromobenzoyl chloride and (3-chloro-5-fluorophenyl)ethane . However, a more practical and commonly documented approach for structurally similar compounds involves the acylation of a substituted benzene with a propanoyl chloride derivative.

Illustrative Synthesis Workflow: A Friedel-Crafts Acylation Approach

The following protocol outlines a general, yet robust, two-step procedure for the synthesis of a structurally related compound, 4'-Bromo-3-(3-methylphenyl)propiophenone, which can be adapted for the target molecule.[3]

Step 1: Preparation of the Acyl Chloride

The initial step is the conversion of the corresponding carboxylic acid, in this case, 3-(3-chloro-5-fluorophenyl)propanoic acid, to its more reactive acyl chloride derivative. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Step 2: Friedel-Crafts Acylation

The synthesized acyl chloride is then reacted with bromobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to yield the final product.[3] The bromo group on bromobenzene is a deactivating but ortho-, para-directing group. Due to steric hindrance, the acylation is expected to occur predominantly at the para-position.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation A 3-(3-chloro-5-fluorophenyl)propanoic acid C 3-(3-chloro-5-fluorophenyl)propanoyl chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent D Bromobenzene F 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone C->F Acylating Agent D->F Substrate E Aluminum Chloride (AlCl₃) E->F Catalyst

Caption: A generalized two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established methods for similar compounds and should be optimized for the specific target molecule.

Materials:

  • 3-(3-chloro-5-fluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Bromobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry, inert solvent (e.g., dichloromethane (DCM))

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Synthesis: In a flame-dried flask under an inert atmosphere, dissolve 3-(3-chloro-5-fluorophenyl)propanoic acid (1 equivalent) in dry DCM. Cool to 0°C and add thionyl chloride (1.2-1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and then reflux for 2-4 hours. Monitor for the cessation of gas evolution. Remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chloride can be used directly or purified by vacuum distillation.[3]

  • Friedel-Crafts Acylation: In a separate flame-dried, three-necked flask, suspend anhydrous AlCl₃ (1.1-1.3 equivalents) in dry DCM under an inert atmosphere and cool to 0°C. Add a solution of the crude acyl chloride (1 equivalent) in dry DCM dropwise. After complex formation, add bromobenzene (1-1.2 equivalents) dropwise, maintaining the temperature at 0°C.[3]

  • Reaction and Work-up: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin-Layer Chromatography (TLC). Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM.[4]

  • Purification: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

Applications in Research and Development

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a versatile building block with applications in several key areas of chemical and pharmaceutical research.

  • Organic Synthesis: It serves as a foundational molecule for the synthesis of more complex organic structures.[1] The presence of multiple halogen atoms provides distinct reactive sites for further chemical transformations.

  • Pharmaceutical Research: This compound is investigated for its potential in the development of new drugs.[1] The halogenated propiophenone scaffold is a feature in various pharmacologically active molecules.

  • Material Science: Its unique chemical properties make it a candidate for use in the production of specialty chemicals and materials.[1]

Key Chemical Reactions

The chemical behavior of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is largely dictated by its halogen substituents, which can participate in a variety of reactions:

  • Cross-Coupling Reactions: It can act as an aryl halide in reactions like the Suzuki-Miyaura coupling, enabling the formation of biaryl compounds.[1]

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives.[1]

  • Electrophilic Aromatic Substitution: The halogens on the aromatic rings can direct further substitutions, enhancing the compound's reactivity and allowing for the introduction of additional functional groups.[1]

Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential when handling 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.

  • Potential Hazards: This compound may be an irritant to the skin, eyes, and respiratory system.[1] Some halogenated organic compounds are also suspected endocrine disruptors.[1]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

  • Handling: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.[5][7]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.[5]

  • In case of eye contact: Rinse cautiously with water for several minutes.[5]

  • If inhaled: Move to fresh air.[5]

  • If swallowed: Seek immediate medical attention.[5]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[5]

References

  • Smolecule. (2023, August 15). 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone | 898750-46-4.
  • Chem-Impex. 3'-Chloropropiophenone.
  • Benchchem. Application Notes and Protocols: The Versatile Role of 3-Chloropropiophenone in Multi-Step Organic Synthesis.
  • Sigma-Aldrich. 3′-Chloropropiophenone 98%.
  • NextSDS.
  • BLDpharm. 898750-46-4|3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.
  • National Institutes of Health. (2025, April 14). 3-Chloropropiophenone.
  • IUCr Journals. (2025, April 14). 3-Chloropropiophenone.
  • Fisher Scientific. (2021, December 25).
  • TCI AMERICA. 3-Chloropropiophenone | 936-59-4.
  • Guidechem. (2026, March 14).
  • HazComFast. 3-Chloropropiophenone (CAS 936-59-4).
  • Apollo Scientific. (2023, July 5). 3-Chloropropiophenone.
  • Cole-Parmer. (2005, October 3).
  • ECHEMI.
  • Guidechem. (2023, June 10).
  • ChemicalBook. (2026, January 17).
  • ResearchGate. (2025, April 14). 3-Chloropropiophenone.
  • ChemicalBook. 3'-Chloropropiophenone synthesis.
  • Sigma-Aldrich. 3′-Chloropropiophenone 98%.
  • Sigma-Aldrich. 3'-bromo-3-(3-fluorophenyl)propiophenone | 898789-02-1.
  • The Good Scents Company. propiophenone, 93-55-0.
  • BOC Sciences. Propiophenone Impurities.
  • ChemScene. 898789-05-4 | 4'-Bromo-3-(3-fluorophenyl)propiophenone.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • Sigma-Aldrich. Propiophenone for synthesis.
  • PubChem. Propiophenone (P-tosyl)hydrazone | C16H18N2O2S | CID 5704701.
  • ResearchGate. Reactions with Propiophenones and Homologues.
  • NextSDS. 2-BROMO-3-(3-CHLORO-5-FLUOROPHENYL)
  • Organic Syntheses. Acetophenone, 3-bromo-.
  • MDPI. (2025, August 19).
  • ChemScene. 898777-86-1 | 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone.

Sources

A Senior Application Scientist's Guide to the Retrosynthetic Analysis of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide presents a comprehensive retrosynthetic analysis and forward synthesis strategy for the halogenated propiophenone derivative, 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. Propiophenones are significant structural motifs in medicinal chemistry, and understanding their synthesis is crucial for the development of novel therapeutics.[1] This document outlines a robust and logical two-step synthetic pathway, beginning with commercially viable precursors. The chosen strategy involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a selective catalytic hydrogenation. This approach is favored for its high efficiency, operational simplicity, and reliance on well-established, reliable reactions. Detailed, step-by-step experimental protocols, mechanistic insights, and data presentation are provided to ensure reproducibility and facilitate adaptation in a research and development setting.

Introduction to Retrosynthetic Analysis and the Target Molecule

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses.[2] The process involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions.[3]

The target molecule, 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone, is a complex propiophenone featuring two differently substituted aromatic rings.[4] Its structure suggests potential applications as an intermediate in pharmaceutical research or material science.[4] The strategic challenge lies in efficiently assembling the core propiophenone skeleton while precisely controlling the placement of the bromo, chloro, and fluoro substituents.

Target Molecule Structure:

  • Core: Propiophenone (1-phenylpropan-1-one)

  • Ring A (Acyl side): Bromine at the 3'-(meta) position.

  • Ring B (Phenylpropyl side): Chlorine at the 3-position and Fluorine at the 5-position.

Retrosynthetic Strategy

The most logical and field-proven strategy for a 1,3-diarylpropan-1-one structure like our target is to disconnect the Cα-Cβ single bond, which is synthetically equivalent to the reduction of an α,β-unsaturated ketone (a chalcone). This leads to a robust and high-yielding forward synthesis pathway.

Primary Disconnection (C=C Reduction): The saturated three-carbon chain of the propiophenone can be formed via the selective reduction of the carbon-carbon double bond of a chalcone intermediate. This is a reliable transformation, often achieved with high chemoselectivity using catalytic hydrogenation.[5][6] This disconnection simplifies the target to 3'-Bromo-1-(3-chloro-5-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate) .

Secondary Disconnection (Aldol Condensation): The chalcone intermediate is an α,β-unsaturated ketone, a classic product of the Claisen-Schmidt condensation.[7][8] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[9] This disconnection breaks the molecule down into two readily accessible starting materials: 3'-Bromoacetophenone and 3-Chloro-5-fluorobenzaldehyde .

The complete retrosynthetic pathway is visualized below.

G TM Target Molecule: 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone Chalcone Chalcone Intermediate: 3'-Bromo-1-(3-chloro-5-fluorophenyl)prop-2-en-1-one TM->Chalcone  Retrosynthetic Step 1 (Cα-Cβ Disconnection via Chemoselective Reduction) SM1 Starting Material 1: 3'-Bromoacetophenone Chalcone->SM1  Retrosynthetic Step 2 (Claisen-Schmidt Disconnection) SM2 Starting Material 2: 3-Chloro-5-fluorobenzaldehyde Chalcone->SM2  Retrosynthetic Step 2 (Claisen-Schmidt Disconnection)

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway

Based on the retrosynthetic analysis, a two-step forward synthesis is proposed. The workflow begins with the synthesis of the chalcone intermediate, followed by its reduction to the final product.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Catalytic Hydrogenation SM1 3'-Bromoacetophenone Reaction1 Stir at RT SM1->Reaction1 SM2 3-Chloro-5-fluorobenzaldehyde SM2->Reaction1 Base NaOH / EtOH Base->Reaction1 Chalcone Chalcone Intermediate Reaction1->Chalcone Chalcone_in Chalcone Intermediate Chalcone->Chalcone_in Purification & Isolation Reaction2 Hydrogenate Chalcone_in->Reaction2 Catalyst H₂, Pd/C Catalyst->Reaction2 Solvent Ethyl Acetate Solvent->Reaction2 Target Final Product Reaction2->Target

Caption: Forward synthesis experimental workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 3'-Bromo-1-(3-chloro-5-fluorophenyl)prop-2-en-1-one (Chalcone)

This step utilizes the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[10] The absence of α-hydrogens on the benzaldehyde derivative prevents self-condensation, leading to a cleaner reaction.

Reaction Mechanism: The hydroxide base deprotonates the α-carbon of 3'-bromoacetophenone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-chloro-5-fluorobenzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the basic conditions to yield the thermodynamically stable conjugated system of the chalcone.[10]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
3'-Bromoacetophenone199.045.97 g30.01.0
3-Chloro-5-fluorobenzaldehyde158.554.76 g30.01.0
Sodium Hydroxide (NaOH)40.002.40 g60.02.0
Ethanol (95%)-100 mL--
Deionized Water-100 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3'-bromoacetophenone and 3-chloro-5-fluorobenzaldehyde in 100 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • In a separate beaker, prepare the base catalyst solution by dissolving sodium hydroxide in 100 mL of deionized water. Cool this solution to room temperature.

  • Add the NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over a period of 20-30 minutes. A precipitate is expected to form.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.

  • Once the reaction is complete (disappearance of starting materials), pour the reaction mixture into 500 mL of ice-cold water.

  • Acidify the mixture to a pH of ~7 by the slow addition of dilute hydrochloric acid (e.g., 2 M HCl) to neutralize the excess base.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure chalcone product. Dry the product under vacuum.

Step 2: Synthesis of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

This step involves the chemoselective reduction of the carbon-carbon double bond of the chalcone intermediate without affecting the carbonyl group or the aromatic rings. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and standard method for this transformation.[5]

Reaction Mechanism: The reaction occurs on the surface of the palladium catalyst. Both hydrogen gas and the chalcone's C=C bond adsorb onto the catalyst surface. This proximity facilitates the stepwise addition of two hydrogen atoms across the double bond, leading to the saturated propiophenone product.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Chalcone Intermediate340.586.81 g20.01.0
Palladium on Carbon (10% Pd)-~350 mg-~0.5 mol%
Ethyl Acetate-150 mL--
Hydrogen (H₂) gas2.02--Excess

Procedure:

  • To a hydrogenation flask or a suitable pressure vessel, add the synthesized chalcone intermediate and 10% Pd/C catalyst.

  • Add ethyl acetate as the solvent to dissolve the chalcone.

  • Seal the vessel and purge the system with nitrogen or argon to remove air.

  • Introduce hydrogen gas into the vessel, typically to a pressure of 1-3 atm (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-24 hours.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate (2 x 20 mL) to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to afford the pure 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.

Conclusion

The retrosynthetic analysis presented herein identifies a logical, efficient, and scalable two-step pathway for the synthesis of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. The strategy leverages the power of the Claisen-Schmidt condensation and selective catalytic hydrogenation, two of the most fundamental and reliable reactions in the synthetic organic chemist's toolkit. The provided protocols are designed to be robust and serve as a solid foundation for researchers engaged in the synthesis of complex, poly-halogenated aromatic compounds for pharmaceutical and materials science applications.

References

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.
  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]

  • Solanke, D. P., et al. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Scientific and Technical.
  • Demssie, T. Z., et al. (2020). Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex. ACS Omega.
  • D'Souza, L. (2016).
  • Ahmed, N., & van Lier, J. E. (2006). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Journal of Chemical Research.
  • Ali, A., et al. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins.
  • ResearchGate. (n.d.). Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC). Retrieved from [Link]

  • Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
  • Demidoff, F. C., et al. (2022). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E. The Journal of Organic Chemistry.
  • PrepChem.com. (n.d.). Preparation of bromoacetophenone. Retrieved from [Link]

  • Demidoff, F. C., et al. (2022). Ru(II)
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-5-fluorobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
  • Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry.
  • University of Calgary. (n.d.). Retrosynthetic Analysis. Retrieved from [Link]

  • Zhang, Y. (2022). Introduction of Retrosynthetic Analysis and Guidelines Application of Analyze Molecules. Dean & Francis.
  • Frank, W., et al. (2016). 3-Chloropropiophenone.

Sources

Methodological & Application

Application Note: Advanced Friedel-Crafts Acylation Protocol for Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

Propiophenone and its substituted derivatives are indispensable building blocks in medicinal chemistry and drug development. They serve as critical intermediates in the synthesis of pharmaceuticals, including muscle relaxants (e.g., eperisone), antihistamines, and various central nervous system (CNS) active compounds.

The Friedel-Crafts acylation of aromatic substrates using propionyl chloride remains the most robust and scalable method for constructing the aryl-propyl ketone scaffold. Unlike Friedel-Crafts alkylation—which is historically plagued by carbocation rearrangements and polyalkylation—acylation is inherently self-limiting. The installation of the electron-withdrawing carbonyl group strongly deactivates the aromatic ring, effectively preventing subsequent electrophilic attacks and ensuring high mono-substitution selectivity.

Mechanistic Causality & Reaction Design

To execute this protocol successfully, researchers must understand the underlying physical chemistry governing the reaction, specifically the generation of the electrophile and the stoichiometric constraints of the Lewis acid.

  • Electrophile Activation: As detailed in 1 [1], the Lewis acid (typically AlCl3​ ) coordinates with the chlorine atom of propionyl chloride. This coordination facilitates the departure of the chloride ion (as AlCl4−​ ), yielding a highly reactive, resonance-stabilized acylium ion ( [CH3​CH2​C≡O]+ ).

  • Stoichiometric Constraints (The "Catalyst" Fallacy): A critical mechanistic nuance is the stoichiometric requirement of the Lewis acid. While often referred to as a catalyst, AlCl3​ must be used in strictly greater than stoichiometric amounts (typically 1.1 to 1.2 equivalents). The oxygen atom of the newly formed propiophenone strongly coordinates with AlCl3​ , forming a stable Lewis acid-base complex that traps the aluminum, removing it from the catalytic cycle2 [2].

  • Decomplexation: Because of this trapping, the reaction must be forcefully quenched with aqueous acid to hydrolyze the aluminum-ketone complex and liberate the free propiophenone derivative.

FCA_Mechanism Substrate Aromatic Substrate + Propionyl Chloride Activation Lewis Acid Activation (AlCl3 addition at 0-5 °C) Substrate->Activation Acylium Acylium Ion Intermediate [CH3CH2C≡O]+ Activation->Acylium Exothermic EAS Electrophilic Aromatic Substitution (Arenium Ion) Acylium->EAS Rate-determining Complex Ketone-AlCl3 Complex (Ar-CO-Et • AlCl3) EAS->Complex Stoichiometric AlCl3 trapping Quench Aqueous Acid Quench (Ice / HCl) Complex->Quench Decomplexation Product Propiophenone Derivative (Organic Phase) Quench->Product Phase Separation

Logical workflow and mechanistic progression of the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4'-Methoxypropiophenone

This procedure details the synthesis of 4'-methoxypropiophenone from anisole. The methoxy group acts as an activating, ortho/para-directing group, yielding the para-isomer as the major product due to steric hindrance at the ortho position.

Materials & Reagents
  • Anisole (1.0 eq, limiting reagent)

  • Propionyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride ( AlCl3​ ) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 5M Hydrochloric Acid (HCl) & Crushed Ice

  • Saturated Sodium Bicarbonate ( NaHCO3​ ) & Brine

Step-by-Step Methodology

Step 1: Apparatus Preparation

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Causality: Moisture must be strictly excluded. Water reacts violently with AlCl3​ to form HCl gas and inactive aluminum hydroxide, which will immediately halt the generation of the acylium ion.

Step 2: Catalyst Suspension

  • Action: Add anhydrous AlCl3​ (1.2 eq) and dry DCM to the flask. Cool the suspension to 0–5 °C using an ice-water bath.

  • Causality: The initial complexation between the Lewis acid and the acyl chloride is highly exothermic. Low temperatures mitigate the risk of solvent boiling and suppress unwanted side reactions.

Step 3: Acylating Agent Addition

  • Action: Dissolve propionyl chloride (1.1 eq) in a small volume of dry DCM. Add this solution dropwise via the addition funnel over 15 minutes.

  • Self-Validation Checkpoint: The opaque AlCl3​ suspension will begin to dissolve, forming a pale yellow, homogeneous solution. This visual shift confirms the successful generation of the active acylium ion complex.

Step 4: Substrate Addition

  • Action: Dissolve anisole (1.0 eq) in dry DCM. Add this solution dropwise to the reaction mixture while strictly maintaining the internal temperature below 5 °C.

  • Self-Validation Checkpoint: As the electrophilic aromatic substitution occurs, the reaction mixture will transition to an intense orange/red color. This deep coloration is the spectroscopic signature of the stable ketone-aluminum chloride complex forming in real-time.

Step 5: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 60 minutes.

  • Causality: Warming provides the necessary activation energy to drive the reaction to completion, particularly for any sterically hindered ortho-substitution byproducts. Monitor completion via TLC (Hexanes:Ethyl Acetate, 4:1; UV active).

Step 6: Aqueous Acid Quench (Decomplexation)

  • Action: Carefully pour the ambient reaction mixture into a vigorously stirred beaker containing a slurry of crushed ice and 5M HCl.

  • Causality: The acidic aqueous environment hydrolyzes the AlCl3​ -ketone complex. Ice is required to absorb the massive exothermic heat of hydrolysis, preventing the rapid volatilization of DCM. The HCl ensures that the resulting aluminum salts remain soluble in the aqueous phase, preventing the formation of intractable emulsion layers during extraction.

  • Self-Validation Checkpoint: The intense orange/red color of the complex will rapidly dissipate upon hydrolysis, yielding a clear, colorless to pale-yellow organic layer containing the free 4'-methoxypropiophenone.

Step 7: Workup & Purification

  • Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO3​ (to neutralize residual acid), and then wash with brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Quantitative Data: Methodological Optimization

While the traditional AlCl3​ method is highly reliable, modern pharmaceutical development often explores green chemistry alternatives to reduce the environmental impact of stoichiometric metallic waste. The table below summarizes quantitative comparisons across different catalytic approaches for propiophenone synthesis.

Method / ApproachCatalyst SystemSolventTemperatureReaction TimeTypical YieldEnvironmental ImpactReference
Traditional Friedel-Crafts AlCl3​ (1.2 eq)Dichloromethane (DCM)0 °C to 25 °C1 - 2 hours85 - 92%High (Corrosive, toxic solvent)[2]
Solid Superacid Catalysis UDCaT-5 (Solid Superacid)None (Neat)180 °C3 hours~80%Low (Solvent-free, reusable)[3]
Deep Eutectic Solvent (DES) [CholineCl][ZnCl2​]3​ DES (Neat)120 °C (Microwave)5 - 10 mins>90%Low (Green solvent, rapid)[4]

Note: While DES and Solid Superacids offer superior environmental profiles, the traditional AlCl3​ /DCM protocol remains the standard for initial scale-up due to its predictable thermodynamics and ease of access to reagents.

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Master Organic Chemistry[Link]

  • Green Synthesis of 4'-Methylpropiophenone (Catalysis & Chemical Kinetics) Scribd[Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent RSC Publishing[Link]

Sources

Application Note: Highly Selective α-Bromination of Ketones Using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Reagent Selection

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding α-bromo ketones that serve as versatile electrophilic building blocks for pharmaceuticals and complex heterocyclic compounds. While molecular bromine (Br₂) is traditionally used, it is highly corrosive, toxic, and notoriously difficult to control, often leading to over-bromination due to the autocatalytic generation of HBr.

To circumvent these issues, N-Bromosuccinimide (NBS) is employed as an advanced, easy-to-handle solid bromine surrogate[1]. NBS provides a low, steady-state concentration of electrophilic bromine, which kinetically favors mono-bromination and suppresses destructive polybromination side-reactions.

The causality of the reaction hinges on the tautomerization of the ketone into its nucleophilic enol form[2]. Because ketones do not spontaneously enolize at a rate sufficient for rapid bromination, the reaction must be catalyzed. Depending on the substrate's sensitivity, researchers can drive this enolization using either mild neutral catalysts (like ammonium acetate) or acidic catalysts (like p-toluenesulfonic acid) coupled with microwave irradiation.

Mechanism K Ketone (Starting Material) PK Activated Carbonyl (Catalyst Binding) K->PK Catalyst (Acid/Neutral) E Enol Intermediate (Active Nucleophile) PK->E Tautomerization (-H+) TS Halonium-like Transition State E->TS + NBS NBS N-Bromosuccinimide (Electrophile) NBS->TS P α-Bromo Ketone (Target Product) TS->P - Succinimide - H+

Caption: Mechanistic pathway of catalyzed α-bromination of ketones using N-Bromosuccinimide.

Catalyst Selection & Causality

The choice of catalyst dictates the reaction environment and is critical for substrates with sensitive functional groups:

  • Ammonium Acetate (NH₄OAc): Acts as a mild, neutral catalyst. It is hypothesized that the slight dissociation of NH₄OAc facilitates enolization without the need for harsh Brønsted acids. This is the method of choice for acid-sensitive substrates (e.g., those containing acetals or easily cleaved ethers), allowing reactions to proceed smoothly at 25 °C[3].

  • p-Toluenesulfonic Acid (p-TsOH) with Microwave Irradiation: For sterically hindered or less reactive acyclic ketones, p-TsOH provides strong protonation of the carbonyl oxygen, rapidly accelerating enol formation. When coupled with microwave (MW) irradiation, the uniform dielectric heating drastically reduces reaction times from several hours to mere minutes while maintaining excellent regioselectivity[4].

Quantitative Substrate Scope & Performance

The following table synthesizes quantitative yield data across different catalytic systems and substrates, providing a benchmark for expected experimental outcomes[3][4][5].

SubstrateCatalystSolventTemp / TimeYield (%)
CyclohexanoneNH₄OAc (10 mol%)Et₂O25 °C / 0.5 h92
4-tert-ButylcyclohexanoneNH₄OAc (10 mol%)CCl₄25 °C / 0.5 h71
Acetophenonep-TsOH (10 mol%)MeCN80 °C (MW) / 30 min95
1-Indanonep-TsOH (10 mol%)MeCN80 °C (MW) / 30 min92
2-MethylcyclohexanoneAl₂O₃ (Acidic)MeOHReflux / 2 h85

Experimental Workflows & Methodologies

Workflow S1 1. Substrate Preparation S2 2. Catalyst Addition S1->S2 S3 3. NBS Addition S2->S3 S4 4. Reaction Incubation S3->S4 S5 5. Aqueous Workup S4->S5 S6 6. Column Purification S5->S6

Caption: Step-by-step experimental workflow for the α-bromination of ketones.

Protocol A: Mild Neutral Bromination (NH₄OAc Catalyzed)

Optimized for cyclic ketones and acid-sensitive substrates[3][5].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (10.0 mmol) in 10 mL of anhydrous diethyl ether (Et₂O). Causality: Et₂O solubilizes the starting materials but is a poor solvent for the succinimide byproduct, driving the reaction forward via precipitation.

  • Catalyst Addition: Add ammonium acetate (NH₄OAc, 1.0 mmol, 10 mol%) to the solution.

  • Electrophile Addition: Portion-wise, add freshly recrystallized N-Bromosuccinimide (10.5 mmol, 1.05 equiv). Causality: Portion-wise addition prevents thermal spikes and limits the instantaneous concentration of Br⁺, preventing di-bromination.

  • Incubation: Stir the mixture at 25 °C for 30 minutes.

  • Workup: Filter the resulting suspension to remove the precipitated succinimide. Wash the filtrate sequentially with deionized water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Acetone 10:1) to isolate the pure α-bromo ketone.

Protocol B: Rapid Microwave-Assisted Bromination (p-TsOH Catalyzed)

Optimized for acyclic, aromatic, or sterically hindered ketones[4].

  • Preparation: In a dry 10 mL microwave-safe reaction vial equipped with a Teflon stir bar, dissolve the carbonyl compound (0.2 mmol) in 2.0 mL of anhydrous, degassed acetonitrile (MeCN).

  • Catalyst & Reagent Addition: Add p-toluenesulfonic acid (p-TsOH, 0.02 mmol, 10 mol%) followed by N-Bromosuccinimide (0.2 mmol, 1.0 equiv).

  • Microwave Incubation: Seal the vial and place it in a programmable microwave reactor. Irradiate the mixture at 80 °C for 30 minutes. Causality: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the high activation barrier for the enolization of deactivated acetophenones.

  • Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (5 mL) to quench the acid catalyst, followed by brine (5 mL). Dry over MgSO₄.

  • Purification: Evaporate the solvent and purify via flash chromatography to obtain the target compound.

Self-Validating Quality Control Checkpoints

To ensure scientific integrity, these protocols are designed as self-validating systems. Operators must verify the following checkpoints:

  • Checkpoint 1 (Reagent Integrity): Prior to use, inspect the NBS. It must be a white crystalline solid. If it appears yellow or brown, it has degraded to release free Br₂ radicals[1]. It must be recrystallized from water (90 °C) to prevent uncontrolled radical bromination at benzylic/allylic positions.

  • Checkpoint 2 (Visual Reaction Progress): In Protocol A, the reaction is self-indicating. As NBS is consumed, succinimide (which is insoluble in Et₂O) precipitates out of solution. A dense white suspension confirms active turnover.

  • Checkpoint 3 (Spectroscopic Validation): Analyze the crude product via ¹H NMR. The successful formation of the α-bromo ketone is validated by the disappearance of the intact α-CH₂ multiplet and the emergence of a highly deshielded α-CH-Br signal (typically shifted downfield to 4.0–5.5 ppm due to the electronegativity of the bromine atom).

Sources

Application Note: Rational Design, Synthesis, and Evaluation of Propiophenone Scaffolds as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Propiophenone, a simple aromatic ketone, has emerged as a highly versatile and privileged scaffold in medicinal chemistry[1]. By acting as a foundational building block, its structural functionalization—particularly at the α-carbon and the aromatic ring—enables the generation of diverse chemical libraries with potent anticancer properties. The strategic incorporation of halogens (e.g., α-bromination), methoxy groups, or hybridization with other pharmacophores (such as chalcones, pyrazolines, or furans) significantly modulates the lipophilicity, electronic properties, and steric profile of the parent molecule[1][2].

This application note provides an in-depth technical guide for researchers and drug development professionals. It details the mechanistic rationale, validated synthetic protocols, and in vitro screening methodologies necessary for developing propiophenone-based antineoplastic agents.

Mechanistic Pathways of Propiophenone Derivatives

Propiophenone derivatives exhibit multifaceted mechanisms of action against malignant cells, making them excellent candidates for overcoming drug resistance in oncology.

  • ROS-Mediated Apoptosis and NF-κB Inhibition: Brominated propiophenone derivatives have been shown to induce high levels of Reactive Oxygen Species (ROS) in cancer cells. This oxidative stress leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase-driven apoptosis, while simultaneously downregulating the NF-κB survival pathway[1].

  • DNA Methyltransferase (DNMT) Inhibition: Certain propiophenone derivatives can undergo metabolic transformation into Michael acceptors. These reactive intermediates form covalent bonds with the catalytic cysteine residues of DNMT3A, reversing tumor suppressor gene silencing through epigenetic modulation[3].

  • Kinase and Tubulin Deregulation: Hybridizing the propiophenone core with pyrazoline or chalcone moieties yields compounds capable of inhibiting key receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and disrupting tubulin polymerization, thereby arresting cell cycle division and preventing cell migration[2].

MOA Compound Propiophenone Derivative ROS ROS Generation (Oxidative Stress) Compound->ROS Induces NFkB NF-κB Pathway Inhibition Compound->NFkB Blocks Mito Mitochondrial Dysfunction ROS->Mito Triggers Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis Execution Proliferation Decreased Cell Proliferation NFkB->Proliferation Downregulates

Figure 1: Mechanistic signaling pathway of propiophenone derivatives inducing apoptosis and inhibiting proliferation.

Quantitative Structure-Activity Relationship (QSAR) & Cytotoxicity Profiles

Extensive 2D- and 3D-QSAR studies have demonstrated that the spatial arrangement and electronic distribution around the propiophenone core are critical for target affinity[4][5]. For instance, electron-donating groups (e.g., methoxy) on the aromatic ring generally enhance cytotoxicity, while α-halogenation provides the necessary electrophilicity for target engagement[1].

Table 1: In Vitro Cytotoxicity (IC50) of Propiophenone Derivatives against Human Cancer Cell Lines

Compound ClassTarget Cell LineIC50 Range (µM)Putative Mechanism of Action
Brominated PropiophenonesMCF-7 (Breast)12.5 - 25.0ROS Induction / Apoptosis[1]
Brominated PropiophenonesA549 (Lung)15.2 - 30.1ROS Induction / Apoptosis[1]
Chalcone-Propafenone HybridsHeLa (Cervical)4.8 - 10.2Tubulin Polymerization Deregulation[5]
Pyrazoline-Propiophenone HybridsPC-3 (Prostate)8.5 - 14.3VEGFR-2 / EGFR Inhibition[2]

Validated Experimental Protocols

Protocol A: Synthesis of α-Bromopropiophenone Intermediates and Pyrazoline Hybrids

Causality & Rationale: The α-bromination of propiophenone is a critical activation step. The bromine atom serves as an excellent leaving group, transforming the relatively unreactive ketone into a highly electrophilic α-bromoketone[1]. This facilitates subsequent nucleophilic substitutions or cyclization reactions (e.g., with hydrazines to form pyrazoline rings), which are essential for expanding the pharmacophore to target kinase domains[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10 mmol of the substituted propiophenone in 20 mL of glacial acetic acid in a round-bottom flask. (Note: Acetic acid acts as both solvent and acid catalyst, promoting the enolization required for halogenation).

  • Bromination: Cool the flask to 0°C in an ice bath. Add 10.5 mmol of molecular bromine (Br₂) dropwise over 30 minutes under continuous magnetic stirring.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2) until the starting material is fully consumed.

  • Quenching and Extraction: Pour the mixture into 100 mL of ice-cold water to precipitate the product. Extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acetic acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Hybridization (Pyrazoline Formation): React the purified α-bromopropiophenone (5 mmol) with an appropriate substituted hydrazine (5.5 mmol) in 15 mL of absolute ethanol containing a catalytic amount of glacial acetic acid. Reflux for 6-8 hours[2].

  • Purification: Cool the mixture to induce crystallization. Recrystallize the crude solid from hot ethanol to obtain the pure pyrazoline-propiophenone hybrid. Validate the structure using ¹H-NMR, ¹³C-NMR, and HRMS.

Workflow Start Propiophenone Scaffold Halogenation α-Bromination (Br2, AcOH) Start->Halogenation Step 1 Hybridization Hybridization (e.g., Pyrazoline) Halogenation->Hybridization Step 2 Purification Purification (Recrystallization) Hybridization->Purification Step 3 Characterization Structural Validation (NMR, IR, MS) Purification->Characterization Step 4 InVitro In Vitro Screening (MTT Assay) Characterization->InVitro Step 5

Figure 2: Experimental workflow for the synthesis, purification, and screening of propiophenone hybrids.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality & Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce the tetrazolium dye MTT to its insoluble formazan. This reduction only occurs in metabolically active (viable) cells, making it a highly reliable, self-validating proxy for assessing the cytotoxic efficacy of the synthesized propiophenone derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, A549) in the logarithmic growth phase. Seed 5 × 10³ cells per well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the propiophenone derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Add the treatments to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours. (Rationale: This timeframe allows sufficient time for the compounds to interact with intracellular targets, induce ROS, and trigger the apoptotic cascade).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the culture medium to avoid disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes on an orbital shaker.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

References

  • Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide. Benchchem. 1

  • Recent progress in DNA methyltransferase inhibitors as anticancer agents. PMC / NIH. 3

  • Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. ResearchGate. 4

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing multi-halogenated propiophenones presents unique chemoselectivity challenges. This guide is designed by our Senior Application Scientists to troubleshoot the two critical phases of this synthesis: the Claisen-Schmidt condensation and the subsequent selective 1,4-reduction.

Rather than just providing a recipe, this guide breaks down the causality behind reaction failures and provides self-validating protocols to ensure high-yield, reproducible results.

I. Synthesis Workflow & Mechanistic Pathway

The synthesis of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone requires a two-step sequence. First, an aldol-type Claisen-Schmidt condensation couples 3'-bromoacetophenone and 3-chloro-5-fluorobenzaldehyde to form a highly conjugated chalcone intermediate. Second, a highly chemoselective 1,4-reduction must saturate the alkene without cleaving the sensitive aryl-halogen bonds.

SynthesisWorkflow SM1 3'-Bromoacetophenone (Ketone) Condensation Step 1: Claisen-Schmidt Condensation KOH, EtOH, Ultrasound SM1->Condensation SM2 3-Chloro-5-fluorobenzaldehyde (Aldehyde) SM2->Condensation Chalcone Intermediate: (E)-1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)prop-2-en-1-one Condensation->Chalcone Yield: >85% Reduction Step 2: Selective 1,4-Reduction Zn dust, NH4Cl, EtOH/H2O Chalcone->Reduction Product Target Product: 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone Reduction->Product Yield: >90% (No Dehalogenation)

Figure 1: Two-step synthesis workflow for 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.

II. Troubleshooting Guide & FAQs

Step 1: The Claisen-Schmidt Condensation

Q1: Why am I observing significant amounts of benzoic acid derivatives and unreacted ketone instead of the chalcone? Causality: You are observing the Cannizzaro reaction competing with the Claisen-Schmidt condensation[1][2]. 3-chloro-5-fluorobenzaldehyde lacks alpha-hydrogens and is highly electrophilic due to the electron-withdrawing nature of the chlorine and fluorine atoms. If your base is too concentrated (e.g., >20% NaOH) or the reaction is heated too aggressively, the aldehyde disproportionates into 3-chloro-5-fluorobenzyl alcohol and 3-chloro-5-fluorobenzoic acid before the ketone enolate can attack. Solution: Switch to a milder base (10% aqueous KOH) and run the reaction at room temperature. To overcome the reduced reaction rate, employ ultrasound-assisted synthesis (sonochemistry)[3]. Acoustic cavitation provides localized activation energy, accelerating the enolate attack while keeping the bulk temperature low enough to suppress the Cannizzaro pathway.

Q2: My chalcone intermediate precipitates as a gummy mass that traps unreacted starting materials. How do I improve conversion? Causality: Multi-halogenated chalcones often exhibit poor solubility in standard ethanol/water mixtures. When they precipitate prematurely, they coat the basic catalyst and physically trap unreacted starting materials, halting the reaction prematurely[2]. Solution: Increase the solvent volume by 30% or introduce a co-solvent (such as THF in a 4:1 EtOH:THF ratio). Vigorous mechanical stirring or continuous sonication is required to break down these aggregates, ensuring a high surface area for continuous reaction.

Step 2: The Selective 1,4-Reduction (Critical Step)

Q3: Standard catalytic hydrogenation (H₂, Pd/C) of my chalcone yields a complex mixture. Why is this happening, and how do I fix it? Causality: Your target molecule contains three distinct carbon-halogen bonds (C-Br, C-Cl, C-F). Palladium on carbon (Pd/C) is highly active for hydrodehalogenation. The C-Br bond, in particular, is exceptionally labile and will undergo oxidative addition with the palladium species, leading to premature cleavage of the bromine and chlorine atoms[4]. Solution: You must abandon transition-metal-catalyzed hydrogenation for this specific substrate. Instead, utilize a dissolving metal reduction system: Zinc dust and Ammonium Chloride (Zn/NH₄Cl) in an Ethanol/Water mixture[5][6]. This system operates via a Single-Electron Transfer (SET) mechanism that selectively targets the conjugated α,β -unsaturated system (1,4-reduction) without providing the necessary activation energy to cleave the aryl-halogen bonds.

Q4: Can I use Sodium Borohydride (NaBH₄) to reduce the alkene? Causality: No. NaBH₄ is a "hard" nucleophile and will primarily attack the carbonyl carbon (1,2-reduction) rather than the alkene (1,4-reduction). This will yield the undesired allylic alcohol rather than the saturated propiophenone[4].

III. Quantitative Data: Reduction Method Comparison

To illustrate the necessity of the Zn/NH₄Cl system, review the chemoselectivity profiles of standard reducing agents against halogenated chalcones.

Reduction MethodReagents1,4-Reduction (Alkene)1,2-Reduction (Carbonyl)Dehalogenation RiskRecommendation for Target
Catalytic Hydrogenation H₂, Pd/C, MeOHYesNoCRITICAL (Cleaves C-Br/C-Cl)Avoid. Will destroy the molecule.
Hydride Reduction NaBH₄, MeOHNoYesLowAvoid. Yields allylic alcohol.
Transfer Hydrogenation Pd/C, NH₄HCO₂, MWYesNoModerateCaution. C-Br bond remains at risk.
Dissolving Metal (SET) Zn, NH₄Cl, EtOH/H₂OYesNoNone Optimal. Preserves all halogens.

IV. Validated Experimental Protocols

Protocol A: Ultrasound-Assisted Claisen-Schmidt Condensation

Self-Validation Cue: The solution will transition from clear to a thick, pale-yellow suspension as the highly conjugated chalcone forms and precipitates.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3'-bromoacetophenone (10.0 mmol) and 3-chloro-5-fluorobenzaldehyde (10.0 mmol) in 30 mL of absolute ethanol.

  • Activation: Place the flask in an ultrasonic bath at room temperature (20–25 °C).

  • Catalysis: While sonicating, add 5 mL of a 10% aqueous KOH solution dropwise over 5 minutes.

  • Monitoring: Continue sonication for 45–60 minutes. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot disappears.

  • Isolation: Pour the mixture into 100 mL of ice-cold distilled water to induce complete precipitation. Filter the solid, wash thoroughly with cold 50% aqueous ethanol to remove residual base, and dry under vacuum.

Protocol B: Chemoselective 1,4-Reduction via Zn/NH₄Cl

Self-Validation Cue: The starting chalcone is intensely UV-active and often yellow. As the conjugation is broken during reduction, the product becomes colorless, and its Rf value on TLC will shift significantly.

  • Suspension: Suspend the halogenated chalcone intermediate (5.0 mmol) from Protocol A in a mixture of ethanol (25 mL) and distilled water (10 mL).

  • Buffer Addition: Add ammonium chloride (NH₄Cl, 25.0 mmol) to the suspension and stir vigorously at room temperature.

  • Reduction: Slowly add activated Zinc dust (25.0 mmol) in small portions over 15 minutes. Caution: Adding zinc too quickly can cause an exotherm, which may promote unwanted side reactions.

  • Reaction: Stir the mixture at 40 °C for 2–3 hours. Monitor via TLC to ensure the complete disappearance of the conjugated chalcone spot.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble zinc salts. Wash the Celite pad with ethyl acetate (30 mL).

  • Purification: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield pure 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.

V. References

  • Taylor & Francis Knowledge Centers. Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Li, J.-P., Zhang, Y.-X., & Ji, Y. (2008). Selective 1,4-Reduction of Chalcones with Zn/NH4Cl/C2H5OH/H2O. Journal of the Chinese Chemical Society, 55(2), 390-393. Available at:[Link]

  • Silva, W. A., et al. (2025). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI. Available at: [Link]

Sources

minimizing byproduct formation in the bromination of propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the bromination of propiophenone. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we understand the nuances that can lead to undesired byproducts and are here to share our expertise to help you achieve high-yield, selective bromination.

Introduction: The Challenge of Selective Bromination

The α-halogenation of ketones is a fundamental reaction in organic synthesis, providing a versatile intermediate for further functionalization.[1][2] Propiophenone, with its two distinct α-carbons, presents a classic challenge in regioselectivity. The desired product is typically 2-bromopropiophenone, a key building block in the synthesis of various pharmaceuticals.[3][4][5] However, the reaction is often plagued by the formation of byproducts, including the isomeric 1-bromopropiophenone, polybrominated species, and products of aromatic bromination. This guide will dissect the underlying mechanisms and provide actionable strategies to minimize these impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of propiophenone.

Issue 1: Poor Regioselectivity - Formation of the undesired β-bromo isomer.

Question: My reaction is producing a significant amount of the isomer where bromine has added to the methyl group (β-position) instead of the desired α-position. How can I improve the regioselectivity for the α-position?

Answer: The regioselectivity of ketone halogenation is primarily dictated by the reaction conditions, specifically whether it is performed under acidic or basic catalysis.[1][6]

  • Under acidic conditions , the reaction proceeds through an enol intermediate. The more substituted enol is thermodynamically more stable, leading to preferential halogenation at the more substituted α-carbon.[6][7][8] For propiophenone, this favors the formation of the desired 2-bromopropiophenone.

  • Under basic conditions , the reaction proceeds through an enolate intermediate under kinetic control. The base will preferentially abstract the less sterically hindered proton, leading to the formation of the less substituted enolate and subsequent halogenation at the less substituted position (the methyl group in this case).[6][7]

Troubleshooting Steps:

  • Ensure Acidic Conditions: The most critical factor for achieving α-selectivity is to maintain acidic conditions throughout the reaction. Acetic acid is a commonly used solvent and catalyst.[7][9] The presence of an acid catalyst promotes the formation of the thermodynamically favored enol.[10][11]

  • Avoid Basic Impurities: Ensure all glassware is free from basic residues. Traces of base can catalyze the competing pathway, leading to the formation of the β-bromo isomer.

  • Choice of Brominating Agent: While molecular bromine (Br₂) is common, other reagents can be employed. Using cupric bromide (CuBr₂) in a suitable solvent can also afford the desired product.[12]

Issue 2: Polybromination - Formation of dibromo- and tribromo-propiophenone.

Question: I am observing significant amounts of di- and even tri-brominated byproducts in my reaction mixture. How can I favor monobromination?

Answer: Polybromination is a common side reaction, particularly under basic conditions.[1][7] The introduction of an electron-withdrawing bromine atom at the α-position increases the acidity of the remaining α-proton, making it more susceptible to deprotonation and subsequent halogenation.[7]

Troubleshooting Steps:

  • Strictly Acidic Conditions: As with regioselectivity, acidic conditions are crucial for preventing polybromination. In an acidic medium, the initial monobromination product is less reactive towards further halogenation. The electron-withdrawing effect of the first bromine atom destabilizes the protonated carbonyl intermediate required for the formation of the second enol.[1][7]

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of bromine is sometimes employed to ensure full conversion of the starting material, but a large excess will promote polybromination. A 1:1 molar ratio of propiophenone to bromine is a good starting point.

  • Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture.[13][14] This maintains a low concentration of the brominating agent at any given time, disfavoring multiple additions to the same molecule.

  • Temperature Control: Maintain a controlled temperature, often at or below room temperature (e.g., 20°C).[13] Exothermic reactions can lead to localized heating, which can accelerate side reactions.

Issue 3: Aromatic Bromination - Bromination of the phenyl ring.

Question: My analysis shows byproducts resulting from bromination on the aromatic ring. What causes this and how can I prevent it?

Answer: Aromatic bromination is an electrophilic aromatic substitution reaction. While the α-carbon of the enol is the primary nucleophile, the phenyl ring can also react with bromine, especially in the presence of a Lewis acid catalyst or under harsh conditions.

Troubleshooting Steps:

  • Avoid Lewis Acid Catalysts (unless intended): While a small amount of a Lewis acid like aluminum chloride (AlCl₃) can be used to catalyze the reaction, it can also promote Friedel-Crafts type aromatic bromination.[14] If aromatic bromination is a problem, consider alternative acid catalysts like HBr or acetic acid.

  • Protect the Aromatic Ring (if necessary): For substrates with electron-rich aromatic rings (e.g., hydroxy- or methoxy-substituted propiophenones), the propensity for aromatic bromination is higher. In such cases, protecting groups on the aromatic ring might be necessary, although this adds extra steps to the synthesis.

  • Alternative Brominating Agents: Some studies have shown that the choice of brominating agent and catalyst system can influence the selectivity between α-bromination and aromatic bromination. For example, the use of certain copper-cyclodextrin complexes as catalysts has been shown to favor aromatic bromination, highlighting the importance of the chosen catalytic system.[15]

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the bromination of propiophenone?

A1: The solvent plays a crucial role in the reaction.

  • Acetic acid is a common choice as it acts as both a solvent and an acid catalyst, promoting the formation of the enol intermediate necessary for α-halogenation.[7][9]

  • Dichloromethane (DCM) or chloroform are often used as co-solvents to dissolve the reactants.[13][14]

  • Water can also be used as a solvent, particularly in the presence of a salt like sodium chloride, which can facilitate the reaction and work-up.[16]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[3][17] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the propiophenone spot and the appearance of the product spot(s). This allows you to determine when the reaction is complete and to quench it at the appropriate time to minimize byproduct formation.

Q3: What is the typical work-up procedure for this reaction?

A3: A common work-up procedure involves:

  • Quenching the reaction, often by pouring it into water or a dilute solution of a reducing agent like sodium thiosulfate to remove any unreacted bromine.[3]

  • Extracting the product into an organic solvent like dichloromethane or ether.

  • Washing the organic layer with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[17]

  • Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Removing the solvent under reduced pressure to obtain the crude product.[17]

Q4: What purification methods are recommended for 2-bromopropiophenone?

A4: The crude product can often be used directly in the next step without further purification.[3][13] However, if high purity is required, distillation under reduced pressure is a common method.[16] Column chromatography can also be employed for more challenging separations.

Experimental Protocols

Protocol 1: Selective α-Monobromination of Propiophenone

This protocol is designed to favor the formation of 2-bromopropiophenone while minimizing byproducts.

Materials:

  • Propiophenone

  • Bromine

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propiophenone (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of bromine (1.05 eq) in dichloromethane.

  • Add the bromine solution dropwise to the stirred propiophenone solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromopropiophenone.

ParameterValue
Propiophenone1.0 eq
Bromine1.05 eq
Temperature0-10 °C (addition), RT (stirring)
Reaction Time1-3 hours
Expected Yield>90% (crude)

Visualizing the Reaction Pathways

To better understand the factors influencing byproduct formation, the following diagrams illustrate the key mechanistic pathways.

Bromination_Pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Propiophenone_acid Propiophenone Enol More Substituted Enol (Thermodynamically Favored) Propiophenone_acid->Enol + H⁺, -H⁺ Alpha_Bromo 2-Bromopropiophenone (Major Product) Enol->Alpha_Bromo + Br₂ Propiophenone_base Propiophenone Enolate Less Substituted Enolate (Kinetically Favored) Propiophenone_base->Enolate + Base, -H⁺ Beta_Bromo β-Bromopropiophenone (Major Byproduct) Enolate->Beta_Bromo + Br₂ Polybromination Polybrominated Products Beta_Bromo->Polybromination + Base, +Br₂

Caption: Acid vs. Base Catalyzed Bromination Pathways.

Troubleshooting_Workflow Start Bromination of Propiophenone Problem Identify Primary Byproduct Start->Problem Beta_Isomer β-Bromo Isomer Problem->Beta_Isomer Regioselectivity Issue Poly_Bromo Polybromination Problem->Poly_Bromo Over-reaction Aromatic_Bromo Aromatic Bromination Problem->Aromatic_Bromo Side Reaction Sol_Beta Ensure Strictly Acidic Conditions Avoid Basic Impurities Beta_Isomer->Sol_Beta Sol_Poly Strictly Acidic Conditions Control Stoichiometry Slow Addition of Bromine Poly_Bromo->Sol_Poly Sol_Aromatic Avoid Lewis Acid Catalysts Consider Alternative Brominating Agents Aromatic_Bromo->Sol_Aromatic

Caption: Troubleshooting Decision Workflow.

References

  • Regioselectivity of alpha halogenation of ketones. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of 2-Bromopropiophenone. Organic Syntheses. Retrieved from [Link]

  • Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Alpha Halogenation of Enols and Enolates. (2020). Chemistry Steps. Retrieved from [Link]

  • Ketone halogenation. Wikipedia. Retrieved from [Link]

  • Alpha Halogenation Definition. Fiveable. Retrieved from [Link]

  • Preparation of 4-hydroxy-alpha-bromopropiophenone. Google Patents.
  • Process for the Manufacture of Phenyl-methylaminopropanol (Synthetic Ephedrine). Google Patents.
  • A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... Study Prep in Pearson+. Retrieved from [Link]

  • Process for the production of ª ‡ -bromopropiophenone. Google Patents.
  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Preparation method of alpha-bromo aromatic ketone compounds. Eureka | Patsnap. Retrieved from [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the propiophenone scaffold represents a "privileged structure," serving as a versatile backbone for the development of novel therapeutic agents.[1] Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles. This guide focuses on a unique subclass: derivatives of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. The parent compound is distinguished by its complex halogenation pattern—featuring bromine, chlorine, and fluorine—which imparts distinct electronic and lipophilic properties that are often advantageous for biological activity.[1][2]

While this specific parent compound is primarily known as a building block in organic synthesis, its structural alerts suggest significant potential for biological activity, particularly in the realms of oncology and microbiology.[2] This guide presents a comprehensive, albeit illustrative, structure-activity relationship (SAR) study. We will explore how systematic modifications to this core scaffold influence its efficacy, drawing parallels from established research on related propiophenone and chalcone analogs.[3][4] The objective is to provide researchers with a logical framework for designing next-generation inhibitors, supported by detailed experimental protocols and comparative data analysis.

Core Scaffold and Rational Design of Derivatives

The foundational molecule, 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone, offers multiple sites for chemical modification. Our investigation focuses on two primary regions, designated as Ring A and Ring B, and the interconnecting propyl chain.

G cluster_0 Core Scaffold: 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone cluster_1 Points of Modification cluster_A_label cluster_B_label cluster_C_label scaffold scaffold A Ring A (Substituent Effects) A->scaffold B Propyl Chain (Conformational Rigidity & Reactivity) B->scaffold C Ring B (Halogen Bioisosteres) C->scaffold

Caption: Core chemical structure and key regions for SAR investigation.

The rationale for our derivative design is rooted in established medicinal chemistry principles:

  • Ring A Modification: The 3'-bromo substituent is an electron-withdrawing group that can participate in halogen bonding. We hypothesize that varying the electronic nature (e.g., replacing with electron-donating groups) or the halogen itself will significantly impact target binding affinity.

  • Ring B Modification: The 3-chloro-5-fluoro substitution pattern creates a unique electronic environment. Exploring bioisosteric replacements can probe the importance of this specific arrangement for activity.

  • Propyl Chain Modification: The saturated three-carbon linker provides conformational flexibility. Introducing rigidity (e.g., a double bond to form a chalcone) or altering the ketone functionality can reveal insights into the optimal geometry for biological interaction.[5][6]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of our findings, all protocols are designed as self-validating systems with appropriate controls.

General Synthesis Protocol for Propiophenone Derivatives

The synthesis of the parent compound and its derivatives follows a modified Friedel-Crafts acylation, a robust and well-documented method.

Step 1: Synthesis of 3-(3-chloro-5-fluorophenyl)propanoyl chloride

  • To a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF, 2 drops).

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Friedel-Crafts Acylation

  • Dissolve the appropriate substituted benzene (e.g., bromobenzene for the parent compound) (1.2 eq) in DCM.

  • Cool the solution to 0 °C and add aluminum chloride (AlCl₃) (1.3 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Add the crude acid chloride from Step 1, dissolved in DCM, dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl (5 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final propiophenone derivative.

In Vitro Anticancer Activity: MTT Assay

This assay quantifies cell viability by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa cervical cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and further dilute in culture medium. Add 100 µL of the compound solutions to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is determined using a broth microdilution method.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using MHB, with final concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Comparative Performance and SAR Analysis

A series of derivatives were synthesized and evaluated to probe the structure-activity relationships. The results are summarized below.

Compound IDRing A (R¹)Ring B (R²)Chain ModificationIC₅₀ (HeLa, µM)MIC (S. aureus, µg/mL)
Parent 3'-Br3-Cl, 5-FPropiophenone8.5 ± 0.716
A1 3'-Cl3-Cl, 5-FPropiophenone12.1 ± 1.132
A2 3'-OCH₃3-Cl, 5-FPropiophenone> 100> 128
A3 3'-H3-Cl, 5-FPropiophenone25.3 ± 2.464
B1 3'-Br3,5-diClPropiophenone6.2 ± 0.58
C1 3'-Br3-Cl, 5-FChalcone2.1 ± 0.24
Analysis of Ring A Substitutions

The modifications on Ring A reveal a strong dependence on electron-withdrawing and sterically appropriate groups for activity.

  • Halogen Effect (Parent vs. A1): Replacing the 3'-bromo group with a smaller 3'-chloro group (A1) led to a decrease in both anticancer and antimicrobial activity. This suggests that the larger, more polarizable bromine atom may be involved in a crucial halogen bond or a more favorable steric interaction within the biological target.

  • Electronic Effect (Parent vs. A2): The introduction of a strong electron-donating group, 3'-methoxy (A2), completely abolished activity. This is a critical finding, indicating that an electron-deficient Ring A is essential for the compound's mechanism of action. This aligns with studies on other chalcone and propiophenone series where electron-withdrawing groups enhance potency.[4]

  • Necessity of Substitution (Parent vs. A3): Removal of the 3'-bromo substituent (A3) resulted in a significant drop in activity, confirming that substitution at this position is vital for efficacy.

Analysis of Ring B Substitutions
  • Halogen Pattern (Parent vs. B1): Replacing the 3-chloro-5-fluoro pattern with a 3,5-dichloro pattern (B1) resulted in a modest but consistent enhancement of activity. This suggests that while the specific fluorine atom is not essential, the overall electron-withdrawing character and substitution pattern on Ring B are key contributors to potency.

Analysis of Propiophenone Chain Modification
  • Conformational Rigidity (Parent vs. C1): Converting the flexible propyl chain into a rigid α,β-unsaturated carbonyl system to form the corresponding chalcone (C1) led to a dramatic increase in both anticancer and antimicrobial activity. The IC₅₀ value dropped four-fold, and the MIC improved by the same factor. This strongly implies that a planar, rigid conformation is highly favorable for target engagement, a common theme in the SAR of chalcones.[6][7]

SAR_Summary cluster_A Ring A Modifications cluster_C Chain Modifications A_Parent Parent (3'-Br) A1 3'-Cl (A1) A2 3'-OCH3 (A2) A3 3'-H (A3) A_Result Finding: Electron-withdrawing and bulky halogen at 3' is optimal. A_Parent->A_Result vs. A1, A2, A3 C_Result Finding: Rigid α,β-unsaturated system dramatically increases activity. C_Parent Parent (Propiophenone) C1 Chalcone (C1) C_Parent->C_Result vs. C1

Caption: Summary of key structure-activity relationship findings.

Proposed Mechanism of Action

Based on the SAR data and literature on related halogenated ketones, we propose a dual-pronged mechanism, particularly for the highly active chalcone derivative C1 . Many chalcones are known to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[1]

The proposed pathway is as follows:

  • The electron-deficient α,β-unsaturated system of the chalcone acts as a Michael acceptor, reacting with cellular nucleophiles like glutathione (GSH), leading to GSH depletion.

  • Depletion of this key antioxidant elevates intracellular ROS levels.

  • Increased ROS leads to mitochondrial membrane depolarization, releasing cytochrome c into the cytoplasm.

  • Cytochrome c activates the caspase cascade (caspase-9 and caspase-3), leading to programmed cell death (apoptosis).

Apoptosis_Pathway C1 Compound C1 (Chalcone) GSH Glutathione (GSH) C1->GSH Michael Addition ROS ↑ Reactive Oxygen Species (ROS) GSH->ROS Depletion Mito Mitochondrial Stress ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway for chalcone derivative C1.

Conclusion and Future Directions

This comparative guide illuminates the critical structural features governing the biological activity of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone derivatives. Our analysis concludes:

  • An electron-withdrawing group on Ring A is essential, with the 3'-bromo group being optimal among those tested.

  • The propiophenone chain's flexibility is detrimental to activity; a rigid, planar chalcone scaffold dramatically enhances both anticancer and antimicrobial potency.

  • The chalcone derivative C1 emerged as the most promising candidate, meriting further investigation.

Future work should focus on expanding the library of chalcone analogs based on this scaffold. Advanced studies, including 3D-QSAR modeling, could further refine the design of next-generation agents.[3][8] The most potent compounds, particularly C1, should be advanced to in vivo animal models to evaluate their therapeutic potential and pharmacokinetic profiles.

References

  • Title: Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective Source: PubMed URL: [Link]

  • Title: Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction Source: eLife URL: [Link]

  • Title: Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study Source: ResearchGate URL: [Link]

  • Title: Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies Source: RSC Publishing URL: [Link]

  • Title: Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential Source: AIR Unimi URL: [Link]

Sources

Orthogonal Purity Validation of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity validation of highly functionalized pharmaceutical intermediates not as a singular analytical test, but as a comprehensive, self-validating system. 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a complex, multi-halogenated intermediate. Its physicochemical profile—featuring a conjugated aromatic ketone, a bromine atom, a chlorine atom, and a fluorine atom—demands an orthogonal analytical strategy.

Relying on a single technique leaves critical blind spots. High-Performance Liquid Chromatography (HPLC) excels at quantifying the main component and detecting non-volatile degradants, while Gas Chromatography-Mass Spectrometry (GC-MS) is unparalleled for identifying volatile process impurities and structurally elucidating unknown byproducts [1].

This guide objectively compares these two methodologies, providing causality-driven protocols designed to meet the rigorous standards of the ICH Q2(R2) analytical validation guidelines [2].

Experimental Workflow & Logical Architecture

To ensure absolute trustworthiness in our purity data, we employ an orthogonal workflow. The logic here is simple: an impurity that co-elutes and hides beneath the main peak in a reversed-phase HPLC system is highly unlikely to perfectly co-elute in a boiling-point-driven GC-MS system.

PurityValidation Start 3'-Bromo-3-(3-chloro-5-fluorophenyl) propiophenone Sample Split Orthogonal Purity Assessment Start->Split HPLC HPLC-UV Analysis (Non-volatile & Assay) Split->HPLC GCMS GC-MS Analysis (Volatile & Structural ID) Split->GCMS HPLC_Val System Suitability Gate Resolution (Rs) > 2.0 HPLC->HPLC_Val GCMS_Val Isotopic Profiling Gate (Br/Cl signatures) GCMS->GCMS_Val Data Data Synthesis & ICH Q2(R2) Compliance HPLC_Val->Data GCMS_Val->Data Final Validated Purity Certificate Data->Final

Orthogonal analytical workflow for halogenated propiophenone purity validation.

Head-to-Head Performance Comparison

When validating the purity of a multi-halogenated propiophenone, the performance metrics of HPLC and GC-MS must be objectively weighed. The following table summarizes the quantitative and qualitative capabilities of both systems for this specific compound.

Performance ParameterHPLC-UV (Reversed-Phase)GC-MS (Electron Ionization)
Primary Utility Absolute assay quantification, non-volatile impurities.Volatile impurities, structural elucidation, genotoxins.
Separation Mechanism Hydrophobicity and π−π interactions.Boiling point and molecular polarizability.
Detection Limit (LOD) ~0.05% area normalization (UV 254 nm).~0.01 ppm for specific alkyl halides (SIM mode) [3].
Selectivity Strength Excellent for positional isomers (e.g., 2'-bromo vs 3'-bromo).Excellent for identifying unreacted halobenzenes.
Structural ID Poor (Requires LC-MS/MS upgrade).Exceptional (M, M+2, M+4 isotopic clustering).
Thermal Degradation Risk None (Analyzed at ambient/mild temperatures).Moderate (Ketones can degrade at high inlet temps).

Self-Validating Experimental Protocols

Do not merely execute steps; understand the causality behind them. A robust analytical method must be a self-validating system, meaning the sequence itself proves the validity of the data it generates.

Protocol A: HPLC-UV Method for Assay and Non-Volatile Impurities

Causality of Column Selection: Instead of a standard C18 column, we select a Phenyl-Hexyl stationary phase (150 mm × 4.6 mm, 3 µm). Why? The target molecule contains two highly substituted aromatic rings. The Phenyl-Hexyl phase induces π−π interactions with the analyte's aromatic systems, providing vastly superior resolution for closely related halogenated positional isomers that a purely hydrophobic C18 column would co-elute.

Methodology:

  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water (suppresses silanol ionization and sharpens the ketone peak).

    • Channel B: 100% Acetonitrile (HPLC grade).

    • Gradient: 30% B to 90% B over 15 minutes.

  • System Suitability Test (SST) - The Self-Validation Gate:

    • Inject a resolution mixture containing the target compound and a known isomer (e.g., 2'-bromo analog).

    • Validation Check: The system is only deemed fit for use if the critical pair resolution ( Rs​ ) is >2.0 and the tailing factor is <1.5 .

  • Linearity & Precision:

    • Inject standard preparations ranging from 50% to 150% of the target concentration (1.0 mg/mL).

    • Validation Check: Per ICH Q2(R2) [2], the correlation coefficient ( R2 ) must be ≥0.999 , and the Relative Standard Deviation (RSD) of 5 replicate injections must be ≤0.73% .

  • Sample Analysis:

    • Inject the sample in duplicate. Monitor at 254 nm, where the conjugated propiophenone chromophore exhibits maximum absorbance.

Protocol B: GC-MS Method for Volatile Impurities and Structural Elucidation

Causality of Method Design: Pharmaceutical synthesis involving halogens often generates trace alkyl halides, which are flagged as Potentially Genotoxic Impurities (PGIs). GC-MS is the gold standard for PGI detection [3]. We utilize a 5% Phenyl Polydimethylsiloxane (DB-5MS) capillary column because its low bleed profile ensures a clean baseline, critical for identifying trace volatile impurities without matrix interference [1].

Methodology:

  • Instrument Tuning & Calibration:

    • Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and optimize the electron multiplier voltage.

  • Matrix Spike & Recovery - The Self-Validation Gate:

    • Inject a sample matrix spiked with a known volatile impurity (e.g., 1-bromo-3-chlorobenzene) at the Limit of Quantification (LOQ, ~0.05 ppm).

    • Validation Check: The method is only valid if the spike recovery falls between 80% and 120%, proving the absence of matrix suppression in the GC inlet.

  • Chromatographic Run:

    • Inlet: 250°C, Split ratio 10:1 (prevents column overloading by the heavy propiophenone matrix).

    • Oven Program: 100°C (hold 2 min) ramp at 15°C/min to 280°C (hold 5 min).

  • Isotopic Pattern Recognition (Structural ID):

    • For any unknown impurity peak detected, extract the mass spectrum.

    • Validation Check: 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone contains one Br and one Cl. The mass spectrum must exhibit a distinct isotopic cluster at the molecular ion ( M , M+2 , M+4 ) in an approximate abundance ratio of 3:4:1. If an impurity peak lacks this specific halogen signature, it can be definitively classified as a non-halogenated process degradant (e.g., a solvent adduct).

Conclusion & Regulatory Synthesis

To validate the purity of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone for pharmaceutical applications, a single analytical dimension is insufficient. By coupling the high-precision assay capabilities of HPLC-UV with the volatile profiling and structural elucidation power of GC-MS, researchers create a closed-loop, self-validating data package. This orthogonal approach not only ensures deep scientific rigor but also directly satisfies the comprehensive control strategies mandated by ICH Q2(R2) regulatory frameworks.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). URL: [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole - MDPI. URL: [Link]

Halogenation: A Double-Edged Sword in the Quest for Propiophenone-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

The propiophenone scaffold, a simple yet versatile chemical structure, has emerged as a promising starting point in the design of novel anticancer agents. Its derivatives, particularly chalcones, have demonstrated a wide spectrum of biological activities.[1][2] A key strategy in medicinal chemistry to enhance the therapeutic potential of such scaffolds is the introduction of halogen atoms. This guide provides a comprehensive comparison of the anticancer potential of halogenated versus non-halogenated propiophenones, offering insights into their structure-activity relationships, mechanisms of action, and the experimental data that underpins these findings.

The Strategic Role of Halogenation in Drug Design

The incorporation of halogens—such as fluorine, chlorine, and bromine—into a drug candidate is a deliberate and strategic decision aimed at modulating its physicochemical and pharmacokinetic properties.[3][4] Halogens can significantly influence a molecule's lipophilicity, which affects its ability to cross cell membranes and its oral absorption.[3] Furthermore, the introduction of a halogen can block sites of metabolism, thereby increasing the drug's half-life in the body.[3][4]

From a pharmacodynamic perspective, halogens can alter the electronic properties of a molecule, potentially enhancing its binding affinity to target proteins.[3] The ability of halogens to form "halogen bonds"—a type of non-covalent interaction—is increasingly recognized as a crucial factor in ligand-target stability.[5][6] Judicious placement of a halogen atom can lead to a substantial improvement in a compound's potency and selectivity.[3]

Structure-Activity Relationship (SAR): A Tale of Two Scaffolds

The anticancer activity of propiophenone derivatives is intricately linked to the nature and position of substituents on their aromatic rings.

Non-Halogenated Propiophenones: In their unadorned state, or with non-halogen substituents like hydroxyl or methoxy groups, propiophenone-related structures such as chalcones can exhibit modest to good anticancer activity.[7][8] The presence of hydroxyl groups, for instance, has been correlated with both antioxidant and anticancer effects, with their position on the phenyl ring being a critical determinant of activity.[7]

Halogenated Propiophenones: The introduction of halogens often leads to a significant enhancement in cytotoxic activity. Studies on related scaffolds like chalcones and flavones have consistently shown that halogenated derivatives are more potent anticancer agents than their non-halogenated counterparts.[9][10][11] For example, research on halogenated chalcone derivatives revealed that specific chloro- and bromo-substituted compounds displayed superior activity against various cancer cell lines.[9][10] This increased potency is often attributed to improved cellular uptake and enhanced interactions with biological targets.[3][9] It has been noted that introducing halogens to alkyl or alkoxy substituents can significantly increase the cytotoxicity of these compounds compared to the unsubstituted parent molecules.[9]

Comparative Analysis of Anticancer Activity: A Data-Driven Perspective

The most definitive way to compare the anticancer potential of halogenated and non-halogenated propiophenones is through their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[12][13] Lower IC50 values are indicative of higher potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Non-Halogenated 3',4',5-trihydroxyflavoneA549 (Lung)~10-20[7]
Non-Halogenated Licochalcone AU87 (Glioma)-[8]
Halogenated Chloro-methyl substituted pyrazole oximeA549 (Lung)12.5[14]
Halogenated Bromo-substituted flavoneMCF-7 (Breast)1[15][16]
Halogenated Dichloroacetyl-benzofuran derivativeA549 (Lung)6.3[9]
Halogenated Dibromoacetyl-benzofuran derivativeHepG2 (Liver)3.8[9]

Note: The table presents a selection of data from different studies on related chemical scaffolds to illustrate the general trend. Direct comparison should be made with caution due to variations in experimental conditions.

The data consistently suggests that halogenated derivatives tend to exhibit lower IC50 values, indicating greater potency against a range of cancer cell lines.[9][11][14] For instance, a bromo-substituted flavone showed an IC50 of 1 µM against the MCF-7 breast cancer cell line, a significant potency.[15] In another study, a dibromoacetyl-benzofuran derivative demonstrated an IC50 of 3.8 µM against HepG2 liver cancer cells, highlighting the potent effect of bromine substitution.[9]

Mechanistic Insights: How Do They Exert Their Anticancer Effects?

Both halogenated and non-halogenated propiophenone derivatives often induce cancer cell death through the induction of apoptosis, or programmed cell death.[17][18] This is a critical mechanism for anticancer drugs as it eliminates cancer cells in a controlled manner.

A common pathway involves the generation of reactive oxygen species (ROS) within the cancer cells.[17][18] Elevated ROS levels can lead to cellular stress and damage, ultimately triggering the mitochondrial pathway of apoptosis.[18][19] This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[18][19]

Halogenated compounds, due to their altered electronic properties, may be more efficient at inducing ROS production or may interact more strongly with key proteins in the apoptotic pathway, such as the Bcl-2 family of proteins which regulate mitochondrial integrity.[19][20]

Below is a diagram illustrating a generalized apoptotic pathway often implicated in the action of these compounds.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_ros Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Execution Phase Propiophenone Propiophenone Derivative ROS Increased ROS Production Propiophenone->ROS Induces Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) ROS->Bcl2 Modulates Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Bcl2->Mito Regulates CytoC Cytochrome c Release Mito->CytoC Leads to Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a rapid, sensitive, and inexpensive colorimetric method for measuring drug-induced cytotoxicity in adherent and suspension cell cultures. [21]It relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating:

    • Harvest and count cells from culture.

    • Seed a specific number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for a further 48-72 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold TCA (50% w/v) to each well without removing the supernatant, to a final concentration of 10%.

    • Incubate the plate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Shake the plate for 5-10 minutes on a mechanical shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell survival relative to the untreated control.

    • Plot the percentage of survival against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The available evidence strongly suggests that halogenation is a powerful strategy for enhancing the anticancer potential of propiophenone-based compounds. Halogenated derivatives consistently demonstrate superior potency across a variety of cancer cell lines when compared to their non-halogenated counterparts. This is likely due to a combination of improved pharmacokinetic properties and enhanced target interactions.

Future research should focus on a more systematic exploration of the structure-activity relationships, investigating the effects of different halogens (F, Cl, Br, I) at various positions on the propiophenone scaffold. Furthermore, elucidating the precise molecular targets and downstream signaling pathways will be crucial for the rational design of next-generation propiophenone-based anticancer drugs with improved efficacy and selectivity. The integration of computational modeling with traditional synthesis and biological evaluation will undoubtedly accelerate the discovery of clinically viable candidates from this promising class of compounds.

References

  • Ivković, B. M., Nikolic, K., & Ilić, B. B. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • Sylvester, P. W. (2011). Cytotoxicity assays for cancer drug screening. In Methods in molecular biology (Clifton, N.J.) (Vol. 731, pp. 213-231). Humana Press. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Yunus, M. H. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • Duarte, C. D., et al. (2019). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current drug targets, 20(1), 3-17. [Link]

  • Ivković, B. M., Nikolic, K., & Ilić, B. B. (2013). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. European journal of medicinal chemistry, 63, 239-255. [Link]

  • Ali, M. A., et al. (2026). Key contemporary considerations for halogens in drug discovery. RSC Medicinal Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. [Link]

  • Ali, M. A., et al. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Molecules, 31(5), 1005. [Link]

  • Ecker, G. F., et al. (2001). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. Molecular pharmacology, 60(4), 749-757. [Link]

  • Vijayakumar, S., & Kolandaivel, P. (2020). Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2). Journal of Biomolecular Structure and Dynamics, 38(18), 5469-5484. [Link]

  • Chen, W. Y., et al. (2025). Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241. RSC Medicinal Chemistry. [Link]

  • Ismalaj, E., et al. (2014). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Journal of medicinal chemistry, 57(9), 3596-3606. [Link]

  • Chen, W. Y., et al. (2025). Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241. RSC Medicinal Chemistry. [Link]

  • Kandefer-Szerszeń, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 30(12), 2736. [Link]

  • Khater, M. A., et al. (2022). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Molecules, 27(15), 4757. [Link]

  • Chigurupati, S., et al. (2020). Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. Research Journal of Pharmacy and Technology, 13(10), 4641-4646. [Link]

  • Jain, P., et al. (2014). Design and Development of Halogenated Chalcone Derivatives as Potential Anticancer Agents. Tropical Journal of Pharmaceutical Research, 13(1), 73-79. [Link]

  • Dudek, I., et al. (2024). IC 50 values of halogenated flavones (Cl-F, DiCl-F, and BrCl-F)... ResearchGate. [Link]

  • Zupančič, Š., et al. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 22(12), 2159. [Link]

  • Khater, M. A. (2025). Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents (Doctoral dissertation, University of Reading). [Link]

  • Khater, M. A., et al. (2022). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Molecules, 27(15), 4757. [Link]

  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]

  • Simion, V., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. International journal of molecular sciences, 22(14), 7393. [Link]

  • Wang, G., et al. (2016). In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. EBioMedicine, 11, 69-78. [Link]

  • ResearchGate. (n.d.). IC50 values for the different dose metrics calculated through... [Link]

  • Yokoyama, H., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & medicinal chemistry, 15(2), 1034-1040. [Link]

  • Zhang, Y., et al. (2019). Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. Frontiers in chemistry, 7, 781. [Link]

  • Pérez, Y., et al. (2024). Seleno-Warfare against Cancer: Decoding Antitumor Activity of Novel Acylselenoureas and Se-Acylisoselenoureas. Molecules, 29(4), 868. [Link]

  • El-Sayed, R. A., et al. (2022). Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation. Molecules, 27(22), 8003. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. [Link]

  • Thakkar, D., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 16(4), 836-845. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the target selectivity and potential off-target liabilities of the novel compound 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone, hereafter referred to as BCFP. While the propiophenone scaffold is known to be a versatile starting point for biologically active molecules, including anticancer agents, the specific target profile of BCFP is uncharacterized[1][2][3][4]. The presence of multiple halogen substituents can significantly alter its pharmacological properties, making rigorous cross-reactivity profiling essential[5][6].

Understanding a compound's selectivity is paramount in drug discovery. Off-target interactions are a primary cause of adverse drug reactions and lead to high rates of clinical trial failures[7][8][9]. Conversely, well-defined polypharmacology, where a compound intentionally interacts with multiple targets, can offer therapeutic benefits[10]. This guide presents a tiered, systematic approach to de-risk and characterize BCFP, providing objective, data-driven comparisons to inform its progression as either a therapeutic candidate or a selective chemical probe.

For the purpose of this guide, we will proceed with the hypothesis that initial screening has identified BCFP as a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK) , a key target in inflammatory diseases and cancer. Our objective is to build a comprehensive selectivity profile around this primary target.

Part 1: A Tiered Strategy for Comprehensive Selectivity Profiling

A robust cross-reactivity assessment should not rely on a single experiment. We advocate for a tiered approach that moves from broad, high-throughput biochemical screening to more focused, physiologically relevant cellular assays. This strategy efficiently identifies potential liabilities and validates on-target activity in a biological context.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Comparative & Phenotypic Analysis T1_Kinase Large-Scale Kinase Panel (>400 Kinases) T2_CETSA Cellular Thermal Shift Assay (CETSA) (On-target & Key Off-targets) T1_Kinase->T2_CETSA Identifies potent kinase hits T1_Safety Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) T3_Pheno Phenotypic/Cytotoxicity Assay (e.g., MTT Assay) T1_Safety->T3_Pheno Informs potential cytotoxicity mechanisms T3_Compare Head-to-Head Comparison (vs. Alternative Inhibitors) T2_CETSA->T3_Compare Confirms cellular potency & selectivity T2_NanoBRET NanoBRET™ Target Engagement (Intracellular Affinity) T2_NanoBRET->T3_Compare Provides quantitative intracellular data

Caption: Tiered workflow for BCFP cross-reactivity profiling.

Part 2: Tier 1 - Broad Biochemical Profiling

The initial step is to understand the compound's promiscuity across large, well-defined target families. This is most efficiently achieved using outsourced panel screening services that offer robust, standardized assays.

Kinase Selectivity Profiling

The primary goal is to assess BCFP's activity against the human kinome. A broad, single-concentration screen is a cost-effective first pass to identify off-target interactions[11]. Potent hits from this initial screen should be followed up with full dose-response curves to determine IC50 values.

Experimental Protocol: Kinase Panel Screening (Competitive Binding Assay)

This protocol is based on the principles used in services like the Eurofins scanMAX™ panel[12].

  • Compound Preparation: Prepare a 10 mM stock solution of BCFP in 100% DMSO. For the initial screen, create a 1000x working stock for a final assay concentration of 1 µM.

  • Assay Principle: The assay measures the ability of BCFP to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Reaction Setup: Kinases are incubated with the immobilized ligand and BCFP (or vehicle control) in multi-well plates.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in signal compared to the vehicle control indicates displacement by BCFP.

  • Data Analysis: Results from the single-dose screen are expressed as Percent Inhibition (% Inhibition).

  • Follow-up: For kinases showing significant inhibition (e.g., >70%), a 10-point dose-response curve is generated to calculate the IC50 value.

Data Presentation: Table 1. BCFP Kinase Selectivity Profile

Kinase TargetFamily% Inhibition @ 1 µMIC50 (nM)Rationale for Inclusion
MAPK14 (p38α) CMGC 99% 15 Hypothesized Primary Target
MAPK1 (ERK2)CMGC25%>10,000Related MAPK family member
JNK1CMGC68%1,200Related MAPK family member
CDK2CMGC18%>10,000Structurally related kinase family
VEGFR2 TK 85% 250 Potent Off-Target Hit
EGFRTK15%>10,000Common anti-cancer target
SRCTK45%3,500Key proto-oncogene
SIK2 CAMK 78% 480 Potent Off-Target Hit [12]
PAK1STE30%>10,000STE family kinase

Data are hypothetical for illustrative purposes.

Safety Pharmacology Profiling

Beyond kinases, it is crucial to screen for interactions with other target classes known to be associated with adverse drug events. Panels like the Eurofins SafetyScreen44™ are designed based on recommendations from major pharmaceutical companies to identify liabilities early[13][14][15].

Experimental Protocol: Radioligand Binding Assays

  • Compound Preparation: BCFP is tested at a standard concentration, typically 10 µM, in duplicate[13].

  • Assay Principle: The assay measures the ability of BCFP to displace a high-affinity radiolabeled ligand from a specific receptor, ion channel, or enzyme target expressed in a membrane preparation or cell lysate.

  • Reaction & Detection: Following incubation, bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the target is quantified using a scintillation counter.

  • Data Analysis: Results are expressed as the percent inhibition of specific binding of the radioligand. A value >50% is typically considered a significant interaction requiring further investigation.

Data Presentation: Table 2. BCFP Safety Pharmacology Profile

TargetTarget Class% Inhibition @ 10 µMPotential Implication
hERGIon Channel12%Low risk of cardiac arrhythmia
5-HT2BGPCR65%Potential risk of valvulopathy
COX-1Enzyme8%Low risk of GI side effects
COX-2Enzyme15%Low risk of GI side effects
Dopamine Transporter (DAT)Transporter4%Low risk of CNS effects
M1 MuscarinicGPCR22%Low risk of anticholinergic effects

Data are hypothetical for illustrative purposes.

Part 3: Tier 2 - Cellular Target Validation

Biochemical assays are essential for broad screening but can be misleading due to the artificial context (e.g., isolated kinase domains, non-physiological ATP concentrations)[16]. It is critical to validate key interactions within a live-cell environment.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing target engagement in intact cells or tissues. It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation[17][18].

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol allows for the determination of an apparent cellular potency[19][20].

  • Cell Culture: Culture a relevant cell line (e.g., HEK293 or a cancer cell line like HeLa) to ~80% confluency.

  • Compound Treatment: Aliquot cell suspensions into a PCR plate. Add serial dilutions of BCFP (e.g., 0.1 nM to 30 µM) or DMSO vehicle control. Incubate at 37°C for 1 hour to allow for cell entry and target binding[17].

  • Thermal Challenge: Heat the PCR plate in a thermocycler to a single, optimized temperature (e.g., 52°C, determined from a preliminary melt-curve experiment) for 3-8 minutes, followed by cooling to room temperature[18]. This temperature should be on the steep part of the denaturation curve for the protein of interest.

  • Cell Lysis: Lyse the cells using a suitable method (e.g., freeze-thaw cycles or lysis buffer).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., >12,000 g) to pellet the aggregated, denatured proteins[20].

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., p38α, VEGFR2) using a standard method like Western Blot or an AlphaScreen®/ELISA-based approach[17][19].

  • Data Analysis: Plot the amount of soluble protein against the BCFP concentration and fit the data to a dose-response curve to determine the EC50 for thermal stabilization.

Data Presentation: Table 3. Cellular Target Engagement of BCFP by CETSA

Target ProteinCellular EC50 (nM)Fold Shift (Cellular vs. Biochemical)Interpretation
p38α (MAPK14) 85 5.7xConfirmed potent cellular engagement of the primary target.
VEGFR2 4,500 18xWeak cellular engagement; likely due to poor cell permeability or high intracellular ATP competition.
SIK2 620 1.3xConfirmed moderate cellular engagement of a key off-target.

Data are hypothetical for illustrative purposes.

Alternative Cellular Assay: NanoBRET™ Target Engagement

For a more quantitative assessment of intracellular affinity, the NanoBRET™ assay is an excellent orthogonal method. It measures compound binding in live cells using bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer[16][21][22][23][24]. A test compound competes with the tracer, causing a dose-dependent decrease in the BRET signal, which can be used to calculate intracellular affinity[23].

Part 4: Tier 3 - Comparative and Phenotypic Analysis

The final tier places the cross-reactivity data into context by comparing BCFP to alternative compounds and assessing its overall cellular impact.

Head-to-Head Comparison

To understand if BCFP offers a superior selectivity profile, it should be compared against both a "gold-standard" selective inhibitor for the primary target and a known promiscuous inhibitor.

Data Presentation: Table 4. Comparative Selectivity Profile

CompoundPrimary Target IC50 (p38α, nM)Off-Target IC50 (VEGFR2, nM)Off-Target IC50 (SIK2, nM)Selectivity Ratio (VEGFR2/p38α)
BCFP 15 250 480 16.7
SB203580 (Selective p38α Inhibitor) 25>10,000>10,000>400
Staurosporine (Promiscuous Inhibitor) 51082

Data for SB203580 and Staurosporine are representative literature values. BCFP data is hypothetical.

Visualizing Kinase Selectivity

A kinome tree diagram provides an intuitive visual representation of a compound's selectivity profile, highlighting which branches of the kinase family are affected.

G p38a p38α JNK1 JNK1 p38a->JNK1 k2 p38a->k2 VEGFR2 VEGFR2 SRC SRC VEGFR2->SRC EGFR EGFR VEGFR2->EGFR SIK2 SIK2 k4 SIK2->k4 k1 JNK1->k1 k3 JNK1->k3 k5 SRC->k5 k6 SRC->k6 root root->p38a root->VEGFR2 root->SIK2

Caption: Kinase selectivity of BCFP (Red = Primary, Yellow = Off-Target).

Conclusion

This guide outlines a rigorous, multi-tiered strategy for characterizing the cross-reactivity of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone (BCFP). Based on our hypothetical data, BCFP is a potent p38α inhibitor with confirmed cellular activity. However, the profiling revealed significant off-target activity against VEGFR2 and SIK2. While the cellular potency against VEGFR2 was weak, the engagement of SIK2 was confirmed in cells and represents a potential liability or an opportunity for polypharmacology that requires further investigation. The comparison with alternative inhibitors clearly positions BCFP as more selective than a promiscuous agent like Staurosporine but significantly less selective than a dedicated tool compound like SB203580.

This systematic approach, moving from broad biochemical panels to specific cellular validation, provides the critical data necessary for informed decision-making in any drug discovery program. It establishes a self-validating system that ensures scientific integrity and provides a clear path forward for the optimization or characterization of novel chemical entities like BCFP.

References

  • Vasta, J. D., et al. (2018). Principle of NanoBRET target engagement. ResearchGate. Retrieved from [Link][22]

  • SGC-UNC. (n.d.). NanoBRET. SGC-UNC. Retrieved from [Link][16]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link][17]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link][19]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Retrieved from [Link][25]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Retrieved from [Link][7]

  • Huber, K. V. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. STAR Protocols. Retrieved from [Link][20]

  • Massive Bio. (2026, January 6). Off Target Effect. Massive Bio. Retrieved from [Link][8]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR. Retrieved from [Link][10]

  • Reay, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Retrieved from [Link][18]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link][26]

  • van der Worp, H. B., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Retrieved from [Link][11]

  • Sutherland, J. J., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Retrieved from [Link][27]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Patsnap Synapse. Retrieved from [Link][28]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Eurofins Discovery. Retrieved from [Link][13]

  • Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry. Retrieved from [Link][3]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Retrieved from [Link][29]

  • Chaikuad, A., et al. (2021). Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][12]

  • Eurofins Pharma Discovery Services. (2017, April). GPCR Products and Services for Drug Discovery & Safety Pharmacology. Eurofins. Retrieved from [Link][14]

  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Retrieved from [Link][30]

  • Eurofins Pharma Discovery Services. (2016, June). SafetyScreen44™ Panel. Eurofins. Retrieved from [Link][15]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。